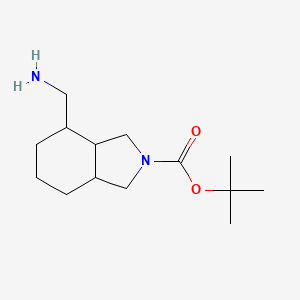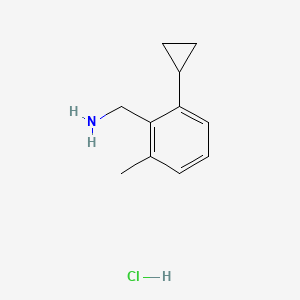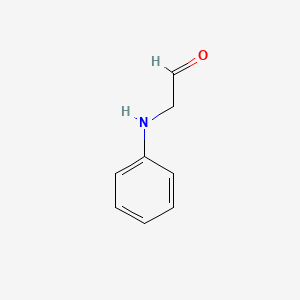![molecular formula C4H4BF3N2O2 B13467417 [2-(Trifluoromethyl)pyrazol-3-yl]boronic acid](/img/structure/B13467417.png)
[2-(Trifluoromethyl)pyrazol-3-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further bonded to a boronic acid group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of a trifluoromethyl-substituted hydrazine with a suitable diketone to form the pyrazole ring. This intermediate is then subjected to borylation reactions using boron reagents such as boronic esters or boron trifluoride to introduce the boronic acid group .
Industrial Production Methods: Industrial production of [1-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques further enhances the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: [1-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: [1-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This makes it valuable for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s ability to form stable carbon-carbon bonds makes it useful in the development of biologically active molecules. It is used in the synthesis of potential drug candidates and bioactive compounds .
Industry: In the industrial sector, [1-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid is used in the production of advanced materials, including polymers and specialty chemicals. Its unique chemical properties make it valuable for creating materials with specific functionalities .
Mechanism of Action
The mechanism of action of [1-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid primarily involves its role as a coupling reagent in Suzuki-Miyaura reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability .
Comparison with Similar Compounds
- [1-methyl-1H-pyrazol-5-yl]boronic acid
- [1-phenyl-1H-pyrazol-5-yl]boronic acid
- [1-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid
Comparison: Compared to similar compounds, [1-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic properties, making the compound more reactive in certain chemical reactions. Additionally, the trifluoromethyl group can enhance the stability and lipophilicity of the compound, making it valuable for applications in medicinal chemistry .
Properties
Molecular Formula |
C4H4BF3N2O2 |
|---|---|
Molecular Weight |
179.90 g/mol |
IUPAC Name |
[2-(trifluoromethyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C4H4BF3N2O2/c6-4(7,8)10-3(5(11)12)1-2-9-10/h1-2,11-12H |
InChI Key |
MINFQVNFJGLHLK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=NN1C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



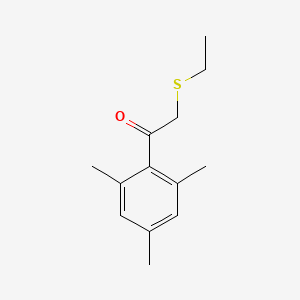
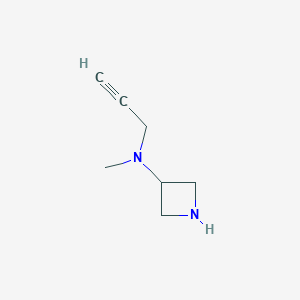
![Tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13467372.png)

![[2-(4-Ethoxyphenyl)ethyl]boronic acid](/img/structure/B13467385.png)
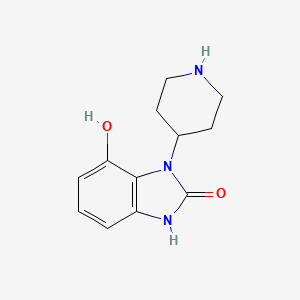

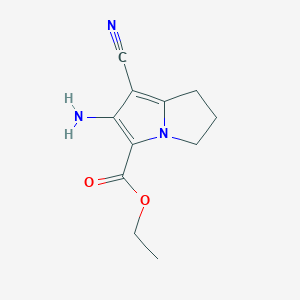
![7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13467395.png)
![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B13467396.png)
